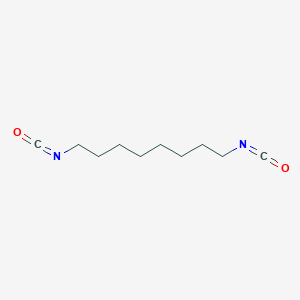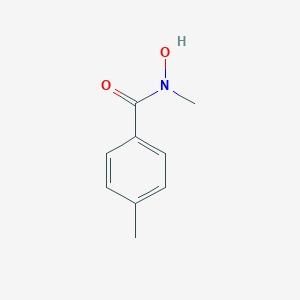
N-Methyl-4-toluohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-toluohydroxamic acid (MTHA) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MTHA is a hydroxamic acid derivative that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-Methyl-4-toluohydroxamic acid is not fully understood, but it is believed to involve the inhibition of metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
N-Methyl-4-toluohydroxamic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases and other enzymes, the induction of apoptosis in cancer cells, and the reduction of inflammation. N-Methyl-4-toluohydroxamic acid has also been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Methyl-4-toluohydroxamic acid in lab experiments is its ability to inhibit metalloproteases and other enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, N-Methyl-4-toluohydroxamic acid also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research involving N-Methyl-4-toluohydroxamic acid. One area of interest is its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells. Another area of interest is its potential use as a chelating agent, as it has been shown to bind to metal ions and prevent their harmful effects. Additionally, further research is needed to fully understand the mechanism of action of N-Methyl-4-toluohydroxamic acid and its potential applications in various fields.
Méthodes De Synthèse
N-Methyl-4-toluohydroxamic acid can be synthesized through various methods, including the reaction between toluene and hydroxylamine, followed by methylation with dimethyl sulfate. Another method involves the reaction between toluene and hydroxylamine hydrochloride, followed by oxidation with potassium permanganate and methylation with methyl iodide. Both methods result in the formation of N-Methyl-4-toluohydroxamic acid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-Methyl-4-toluohydroxamic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential as a chelating agent, as well as its ability to inhibit metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
1613-85-0 |
|---|---|
Nom du produit |
N-Methyl-4-toluohydroxamic acid |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N-hydroxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)9(11)10(2)12/h3-6,12H,1-2H3 |
Clé InChI |
NTWVSQZLKBQYNV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(C)O |
Autres numéros CAS |
1613-85-0 |
Synonymes |
N-methyl-4-toluohydroxamic acid N-MTH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



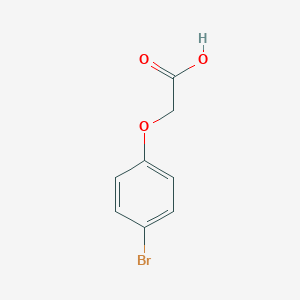
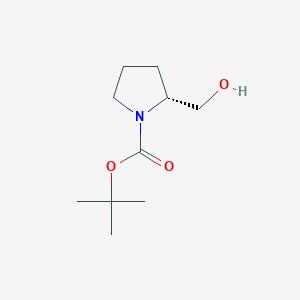
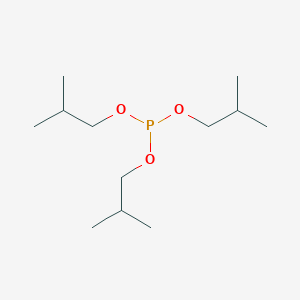
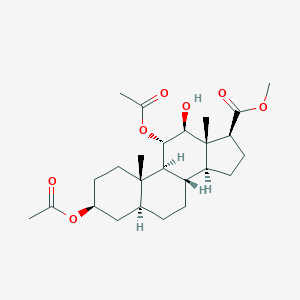
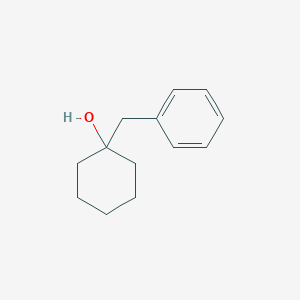
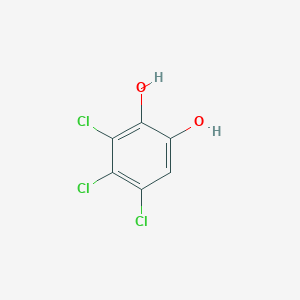
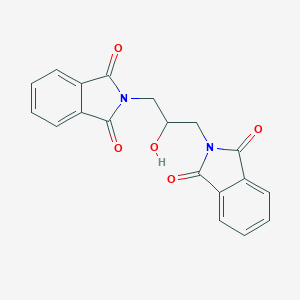
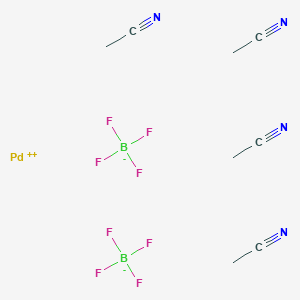
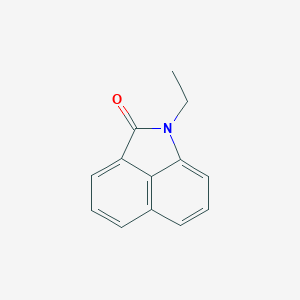
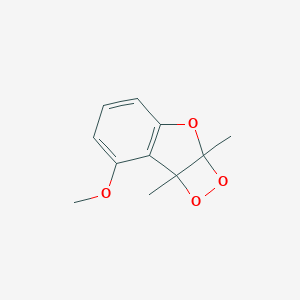
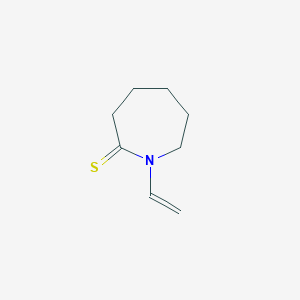
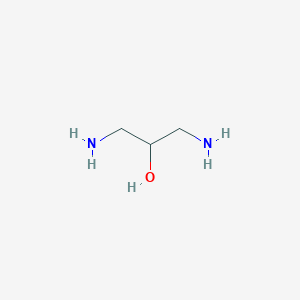
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
